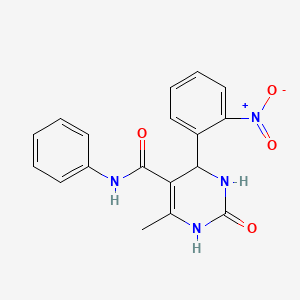

6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Descripción general

Descripción

The compound 6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide represents an interesting subject of study within the field of organic chemistry due to its unique structure and potential applications. While specific studies on this compound are limited, insights can be drawn from research on similar pyrimidine derivatives.

Synthesis Analysis

The synthesis of similar compounds often involves the Biginelli reaction, a multicomponent chemical reaction used for the synthesis of dihydropyrimidinones (DHPMs), which are a class of pyrimidine derivatives. For instance, Remennikov et al. (1993) studied the synthesis and some chemical conversions of related 6-methyl- and 1,6-dimethyl-5-nitro-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidines, providing insights into the synthetic approaches applicable to the compound (Remennikov et al., 1993).

Molecular Structure Analysis

Studies on the crystal and molecular structures of similar compounds reveal detailed information on their geometric configurations, hydrogen bonding, and molecular interactions. For example, Mohan et al. (2003) explored the crystal and molecular structures of related dihydropyrimidinethiones, offering insights into the structural aspects that could be relevant to our compound of interest (Mohan et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can vary widely, including acylation, alkylation, and cycloaddition reactions, among others. Steinlin and Vasella (2009) investigated the acylation of a related compound, which could provide a basis for understanding the chemical behavior and reactivity of the compound under discussion (Steinlin & Vasella, 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application and formulation. The study by Gomha, Muhammad, and Edrees (2017) on a novel triazolopyrimidine derivative provides an example of how these properties can be characterized and analyzed (Gomha, Muhammad, & Edrees, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, play a significant role in the compound's application and behavior in chemical reactions. Insights into these properties can be gained from the work of Sriram et al. (2010), who studied the antimycobacterial activity of pyrimidinecarboxamides, indicating the biological relevance of these chemical properties (Sriram et al., 2010).

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activity

Compounds synthesized from derivatives related to "6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" have been evaluated for their antimicrobial activities. A study by Abdel-rahman, Bakhite, and Al-Taifi (2002) found that certain synthesized compounds exhibited in vitro antimicrobial properties. Further research by Verma and Verma (2022) assessed the anticancer activity of similar derivatives, identifying compounds with potent efficacy against cervical cancer cell lines, surpassing the standard drug Doxorubicin in potency (Abdel-rahman et al., 2002); (Verma & Verma, 2022).

Antidiabetic Screening

The derivatives of this compound have also been explored for antidiabetic properties. Lalpara et al. (2021) synthesized a series of N-substituted derivatives and evaluated them using the α-amylase inhibition assay, demonstrating potential antidiabetic activity through in vitro studies (Lalpara et al., 2021).

Synthesis Under Microwave Irradiation

The efficiency of synthesizing related derivatives under microwave irradiation has been explored to improve reaction conditions. Abdalha et al. (2011) demonstrated the successful synthesis of tetrahydrobenzothienopyrimidine derivatives using microwave irradiation, highlighting a method that offers advantages in terms of reaction time and yield (Abdalha et al., 2011).

Novel Synthesis Methods and Characterization

Morabia and Naliapara (2014) reported on a novel one-pot synthesis method for pyrazolo[1,5-a]pyrimidines, presenting an efficient approach to creating derivatives with potentially valuable properties (Morabia & Naliapara, 2014).

Antihypertensive Activity

Research on the antihypertensive activity of 1,4-dihydro-5-pyrimidine carboxamides derivatives, which are structurally related, revealed that these compounds exhibit significant activity in lowering blood pressure in rats, comparable to the standard drug nifedipine (Alam et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c1-11-15(17(23)20-12-7-3-2-4-8-12)16(21-18(24)19-11)13-9-5-6-10-14(13)22(25)26/h2-10,16H,1H3,(H,20,23)(H2,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPYWUZZUCRLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,N',N'-tetramethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4058471.png)

![4-{5-bromo-2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4058485.png)

![N-(4-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4058490.png)

![4-(methoxycarbonyl)phenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4058502.png)

![[2-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetic acid](/img/structure/B4058504.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B4058512.png)

![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4058514.png)

![(3R)-1-{2-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-3-ol](/img/structure/B4058522.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4058536.png)

![N-1-adamantyl-2-{[5-benzyl-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4058537.png)

![3-(2-furylmethyl)-2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4(3H)-quinazolinone](/img/structure/B4058539.png)

![2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4058565.png)

![methyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4058570.png)